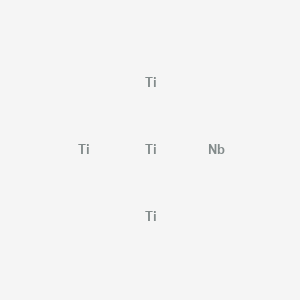
Niobium--titanium (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium-titanium (1/4) is an alloy composed of niobium and titanium, typically used in industrial applications as a type II superconductor wire for superconducting magnets. This compound is known for its high critical magnetic field and high critical supercurrent density, making it a valuable material in various high-tech applications .
準備方法
Synthetic Routes and Reaction Conditions
Niobium-titanium alloys are typically prepared through a combination of metallurgical processes. The primary method involves the aluminothermic reduction of niobium pentoxide (Nb2O5) with aluminum powder, followed by purification through electron beam melting . This process yields high-purity niobium, which is then alloyed with titanium through vacuum arc remelting. The resulting alloy is further processed through extrusion or hammer forging to achieve the desired shape and properties .
Industrial Production Methods
In industrial settings, niobium-titanium alloys are produced using large-scale electron beam melting furnaces. These furnaces allow for the precise control of temperature and composition, ensuring the production of high-quality alloys. The alloy is then subjected to various thermomechanical processes, such as rolling and drawing, to produce superconducting wires and other components .
化学反応の分析
Types of Reactions
Niobium-titanium alloys undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur .
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions include niobium-titanium alloys with varying compositions and properties, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism by which niobium-titanium alloys exert their effects is primarily related to their superconducting properties. When cooled to temperatures near absolute zero, these alloys exhibit zero electrical resistance and can support high current densities without energy loss . This is achieved through the formation of Cooper pairs, which are pairs of electrons that move through the lattice structure of the alloy without scattering .
類似化合物との比較
Niobium-titanium alloys are unique in their combination of high critical magnetic field, high critical supercurrent density, and ease of fabrication . Similar compounds include:
Vanadium-gallium: This compound is usable up to 18 tesla but is less commonly used due to its higher cost and complexity of fabrication.
Niobium-titanium alloys stand out due to their affordability and workability, making them the preferred choice for many industrial and scientific applications .
特性
CAS番号 |
60863-84-5 |
|---|---|
分子式 |
NbTi4 |
分子量 |
284.37 g/mol |
IUPAC名 |
niobium;titanium |
InChI |
InChI=1S/Nb.4Ti |
InChIキー |
NUUGKDPOXRJDOT-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Ti].[Ti].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



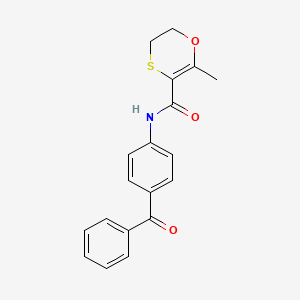
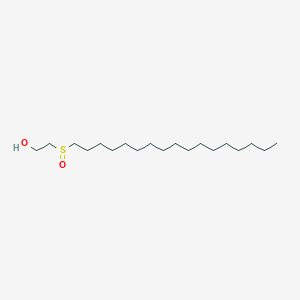

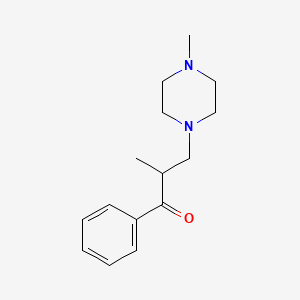
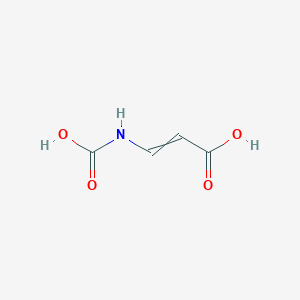
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
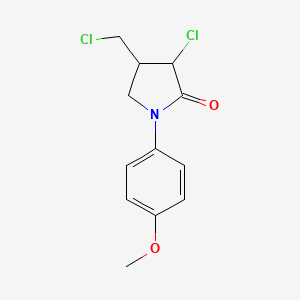
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)


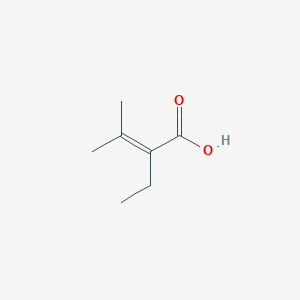
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
